molecular formula C9H16O3 B13162784 Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate

Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate

Cat. No.: B13162784
M. Wt: 172.22 g/mol
InChI Key: BEEHYERTKDYDLR-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate: is an organic compound with the molecular formula C9H16O3 It is a cyclopropane derivative, characterized by the presence of an ethoxy group and a methyl group attached to the cyclopropane ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a high-purity form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: Ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate is used as a building block in organic synthesis. Its unique cyclopropane ring structure makes it valuable for the synthesis of complex molecules and natural products.

Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropane derivatives on biological systems. It can serve as a model compound to investigate the interactions of cyclopropane-containing molecules with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals. Its reactivity and structural features make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-methylcyclopropanecarboxylate
  • Ethyl 2-ethoxycyclopropane-1-carboxylate
  • Methyl 2-ethoxy-3-methylcyclopropane-1-carboxylate

Comparison: this compound is unique due to the presence of both an ethoxy group and a methyl group on the cyclopropane ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-ethoxy-3-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C9H16O3/c1-4-11-8-6(3)7(8)9(10)12-5-2/h6-8H,4-5H2,1-3H3

InChI Key

BEEHYERTKDYDLR-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(C1C(=O)OCC)C

Origin of Product

United States

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